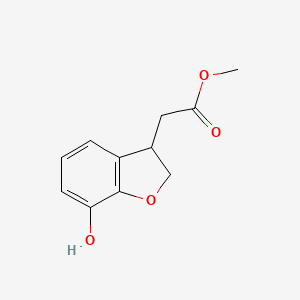
1-(2,6-Difluorophenyl)-1-pentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Difluorophenyl)-1-pentanone (DFPP) is a synthetic compound with a wide range of applications in the fields of science and technology. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other compounds, as well as in the study of biochemistry, physiology, and pharmacology. DFPP is also used in the laboratory for various experiments, such as the determination of reaction kinetics and the study of enzyme inhibition.
Mécanisme D'action
The mechanism of action of 1-(2,6-Difluorophenyl)-1-pentanone is not fully understood. It is believed that this compound binds to the active site of enzymes and inhibits their activity. This inhibition is thought to be reversible, and it is believed that this compound can be removed from the enzyme by washing or by the addition of a competitive inhibitor.
Biochemical and Physiological Effects
This compound has been used to study the biochemical and physiological effects of drugs. It has been shown to affect the metabolism of drugs, and it has been used to study the effects of drugs on the nervous system and cardiovascular system. It has also been used to study the effects of drugs on the immune system and the endocrine system.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-(2,6-Difluorophenyl)-1-pentanone in laboratory experiments has both advantages and limitations. One advantage is that it can be used to study the effects of drugs on the body without the need for animal testing. Additionally, it can be used to study the mechanism of action of enzymes and to determine reaction kinetics. However, it is important to note that this compound is a synthetic compound, and its effects may not be the same as those of natural compounds.
Orientations Futures
In the future, 1-(2,6-Difluorophenyl)-1-pentanone could be used to study the effects of environmental contaminants on biochemistry and physiology. Additionally, it could be used to study the effects of drugs on the immune system and the endocrine system. Furthermore, it could be used to study the effects of drugs on the nervous system and cardiovascular system. Finally, it could be used to study the mechanism of action of enzymes and to determine reaction kinetics.
Méthodes De Synthèse
The synthesis of 1-(2,6-Difluorophenyl)-1-pentanone can be accomplished through several different methods. The most common method is the reaction of 2,6-difluorobenzaldehyde with pentanal, which is catalyzed by sodium ethoxide. This reaction produces a mixture of the desired product and byproducts, which can be separated by column chromatography. Other methods of synthesis include the reaction of 2,6-difluorobenzaldehyde with pentanal in the presence of an acid catalyst, and the reaction of 2,6-difluorobenzaldehyde with pentanoyl chloride in the presence of a base.
Applications De Recherche Scientifique
1-(2,6-Difluorophenyl)-1-pentanone has been used in a variety of scientific research applications. It has been used to study the mechanism of action of enzymes, to study the biochemical and physiological effects of drugs, and to determine reaction kinetics. It has also been used to study the inhibition of enzymes, and to study the effects of environmental contaminants on biochemistry and physiology.
Propriétés
IUPAC Name |
1-(2,6-difluorophenyl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O/c1-2-3-7-10(14)11-8(12)5-4-6-9(11)13/h4-6H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMZWNOUECSGOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=C(C=CC=C1F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-((2,4-Dichlorophenyl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6355073.png)
![Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride](/img/structure/B6355075.png)


![(3aR,6aR)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid t-butyl ester oxalate](/img/structure/B6355102.png)
![[1,3-Bis(2,6-di-i-propylphenyl)-4,5-dihydroimidazol-2-ylidene]-[2-i-propoxy-5-(trifluoroacetamido)phenyl]methyleneruthenium(II) dichloride](/img/structure/B6355107.png)



![tert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate](/img/structure/B6355146.png)
![3-[Benzo(b)thiophen-2-yl]benzoic acid, 95%](/img/structure/B6355147.png)
![4-[Benzo(b)thiophen-2-yl]benzoic acid, 95%](/img/structure/B6355148.png)
